molecular formula C9H11IO B13302659 2-Iodo-1-(4-methylphenyl)ethan-1-ol

2-Iodo-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B13302659
M. Wt: 262.09 g/mol
InChI Key: KDQFEJDAPGHHQN-UHFFFAOYSA-N
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Description

2-Iodo-1-(4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11IO It is a derivative of ethan-1-ol, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the first position is replaced by a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the iodination of 1-(4-methylphenyl)ethan-1-ol using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods. The choice of reagents and reaction conditions is carefully controlled to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-Iodo-1-(4-methylphenyl)ethan-1-one, while reduction of the iodine atom may produce 1-(4-methylphenyl)ethan-1-ol.

Scientific Research Applications

2-Iodo-1-(4-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)ethan-1-ol
  • 2-Iodo-1-phenylethan-1-ol
  • 2-Bromo-1-(4-methylphenyl)ethan-1-ol

Uniqueness

2-Iodo-1-(4-methylphenyl)ethan-1-ol is unique due to the presence of both the iodine atom and the 4-methylphenyl group. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in similar compounds. The iodine atom also enhances the compound’s utility in various synthetic and analytical applications.

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

2-iodo-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C9H11IO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

KDQFEJDAPGHHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CI)O

Origin of Product

United States

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